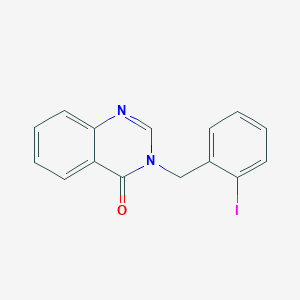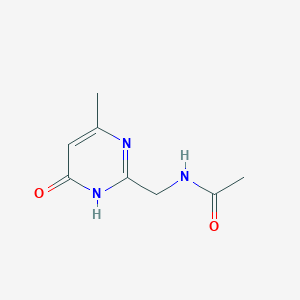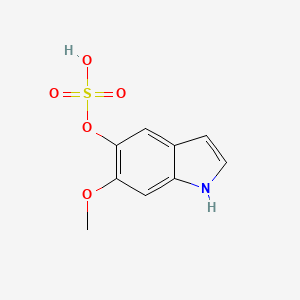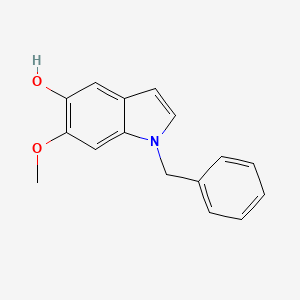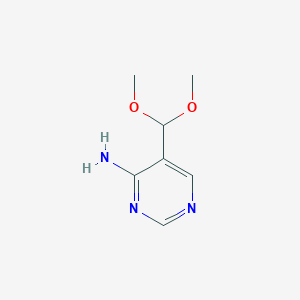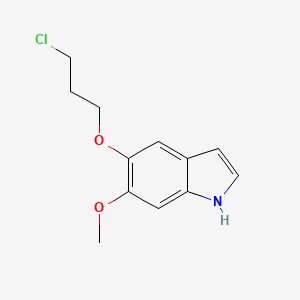
alpha-((Diethylamino)methyl)-4-((3-nitro-9-acridinyl)amino)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((Diethylamino)methyl)-4-((3-nitro-9-acridinyl)amino)benzyl alcohol is a complex organic compound known for its unique chemical structure and diverse applications in scientific research. This compound features a benzyl alcohol moiety linked to an acridine derivative, which is further substituted with a nitro group and a diethylamino functional group. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((Diethylamino)methyl)-4-((3-nitro-9-acridinyl)amino)benzyl alcohol typically involves multiple steps:
Formation of the Acridine Derivative: The initial step involves the synthesis of the 3-nitro-9-acridinyl derivative. This can be achieved through nitration of acridine, followed by purification to isolate the desired nitro-acridine compound.
Introduction of the Diethylamino Group: The next step involves the introduction of the diethylamino group. This can be done through a nucleophilic substitution reaction where a suitable diethylamine derivative reacts with the nitro-acridine compound.
Formation of the Benzyl Alcohol Moiety: The final step involves the formation of the benzyl alcohol moiety
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-((Diethylamino)methyl)-4-((3-nitro-9-acridinyl)amino)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The benzyl alcohol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-((Diethylamino)methyl)-4-((3-nitro-9-acridinyl)amino)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Employed in the study of cellular processes due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of alpha-((Diethylamino)methyl)-4-((3-nitro-9-acridinyl)amino)benzyl alcohol involves its interaction with specific molecular targets. The nitro group and acridine moiety can intercalate with DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. Additionally, the diethylamino group can enhance the compound’s solubility and cellular uptake, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: A simpler acridine derivative with known antimicrobial properties.
Proflavine: Another acridine derivative used as an antiseptic and in DNA research.
Acriflavine: A compound similar to proflavine, used in the treatment of bacterial infections.
Uniqueness
Alpha-((Diethylamino)methyl)-4-((3-nitro-9-acridinyl)amino)benzyl alcohol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties The presence of the diethylamino group enhances its solubility and bioavailability, while the nitro-acridine moiety provides potent DNA-intercalating activity
Properties
| 32951-79-4 | |
Molecular Formula |
C25H26N4O3 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(diethylamino)-1-[4-[(3-nitroacridin-9-yl)amino]phenyl]ethanol |
InChI |
InChI=1S/C25H26N4O3/c1-3-28(4-2)16-24(30)17-9-11-18(12-10-17)26-25-20-7-5-6-8-22(20)27-23-15-19(29(31)32)13-14-21(23)25/h5-15,24,30H,3-4,16H2,1-2H3,(H,26,27) |
InChI Key |
SBMVWWAIBUQOFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


